3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including hydroxyl, imidazole, methoxy, benzodioxole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Imidazole Moiety: This step involves the reaction of glyoxal and ammonia to form the imidazole ring.
Introduction of the Benzodioxole Group: This step typically involves the use of methoxy-substituted benzodioxole derivatives under specific conditions.
Formation of the Pyrrol-2-One Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Group: This step involves the use of thiophene derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The methoxy and thiophene groups can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole moiety.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific pathways.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The imidazole moiety can interact with enzyme active sites, while the benzodioxole and thiophene groups can interact with receptors and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as histidine and metronidazole.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H21N3O6S/c1-30-15-10-14(11-16-22(15)32-13-31-16)19-18(20(27)17-4-2-9-33-17)21(28)23(29)26(19)7-3-6-25-8-5-24-12-25/h2,4-5,8-12,19,28H,3,6-7,13H2,1H3 |
InChI Key |
UCJIMAAXBRNNIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(=C(C(=O)N3CCCN4C=CN=C4)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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